Cas no 2021197-70-4 (Tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate)

Tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate is a thiomorpholine derivative featuring a tert-butyl carboxylate group and an isobutyryl substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the thiomorpholine core and sterically hindered tert-butyl ester, enhance stability and reactivity in selective transformations. The isobutyryl moiety further contributes to its utility in acylations and as a precursor for more complex molecules. The compound’s well-defined reactivity profile makes it valuable for constructing heterocyclic frameworks, offering synthetic flexibility in medicinal chemistry and material science applications.
Tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate structure
2021197-70-4 structure
Product name:Tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate
CAS No:2021197-70-4
MF:C13H23NO3S
MW:273.391622781754
CID:5997087
PubChem ID:165468010

Tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-796873
    • 2021197-70-4
    • tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate
    • Tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate
    • Inchi: 1S/C13H23NO3S/c1-9(2)11(15)10-8-18-7-6-14(10)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3
    • InChI Key: SVIQAEVYZPDHIW-UHFFFAOYSA-N
    • SMILES: S1CCN(C(=O)OC(C)(C)C)C(C(C(C)C)=O)C1

Computed Properties

  • Exact Mass: 273.13986477g/mol
  • Monoisotopic Mass: 273.13986477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.9Ų
  • XLogP3: 2.4

Tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-796873-0.5g
tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate
2021197-70-4 95%
0.5g
$877.0 2024-05-22
Enamine
EN300-796873-2.5g
tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate
2021197-70-4 95%
2.5g
$1791.0 2024-05-22
Enamine
EN300-796873-0.25g
tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate
2021197-70-4 95%
0.25g
$840.0 2024-05-22
Enamine
EN300-796873-10.0g
tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate
2021197-70-4 95%
10.0g
$3929.0 2024-05-22
Enamine
EN300-796873-0.05g
tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate
2021197-70-4 95%
0.05g
$768.0 2024-05-22
Enamine
EN300-796873-0.1g
tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate
2021197-70-4 95%
0.1g
$804.0 2024-05-22
Enamine
EN300-796873-1.0g
tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate
2021197-70-4 95%
1.0g
$914.0 2024-05-22
Enamine
EN300-796873-5.0g
tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate
2021197-70-4 95%
5.0g
$2650.0 2024-05-22

Additional information on Tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate

Introduction to Tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate (CAS No. 2021197-70-4)

Tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 2021197-70-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiomorpholine class, a structural motif known for its broad range of biological activities and applications in drug development. The presence of a tert-butyl group and an isobutyroyl moiety enhances its molecular complexity, making it a promising candidate for further investigation in synthetic chemistry and pharmacological research.

The thiomorpholine ring in this compound is a key feature that contributes to its unique chemical properties and potential biological functions. Thiomorpholine derivatives have been extensively studied for their role as bioactive scaffolds, exhibiting diverse pharmacological effects such as antimicrobial, anti-inflammatory, and analgesic activities. The introduction of the isobutyroyl side chain further modulates the compound's physicochemical properties, including solubility and metabolic stability, which are critical factors in drug design.

Recent advancements in medicinal chemistry have highlighted the importance of optimizing molecular structures to improve drug efficacy and reduce side effects. In this context, Tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate represents an intriguing example of how structural modifications can lead to novel pharmacophores with enhanced therapeutic potential. The compound's unique combination of functional groups makes it a valuable tool for exploring new drug candidates in various therapeutic areas.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting specific biological pathways. For instance, studies have shown that thiomorpholine derivatives can interact with enzymes and receptors involved in pain signaling, inflammation, and neurodegenerative diseases. The tert-butyl group, in particular, has been shown to improve binding affinity and selectivity, which are essential for developing drugs with minimal off-target effects.

Furthermore, the isobutyroyl moiety contributes to the compound's metabolic stability, a crucial factor in ensuring prolonged biological activity. This property is particularly important for drugs that require sustained release or prolonged action. The combination of these features makes Tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate a promising candidate for further development in drug discovery programs.

In recent years, there has been growing interest in leveraging computational methods and high-throughput screening to identify novel bioactive compounds. Computational modeling has shown that modifications to the thiomorpholine core can significantly alter biological activity. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify lead compounds more efficiently.

The synthesis of Tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to achieve the desired molecular structure with high precision. These methods not only enhance the efficiency of synthesis but also allow for greater control over stereochemistry, which is critical for biological activity.

From a pharmaceutical perspective, the development of new drugs is often hampered by challenges such as poor solubility, low bioavailability, and rapid metabolism. The structural features of Tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate, including its hydrophobicity and metabolic stability, make it an attractive candidate for overcoming these challenges. By fine-tuning its chemical properties through structural optimization, researchers can develop derivatives with improved pharmacokinetic profiles.

The compound's potential applications extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. Thiomorpholine derivatives have been explored as intermediates in the synthesis of pesticides and herbicides due to their ability to interact with biological targets at low concentrations. Additionally, their unique chemical properties make them suitable for use in advanced materials, including polymers and coatings.

In conclusion,Tert-butyl 3-(2-methylpropanoyl)thiomorpholine-4-carboxylate (CAS No. 2021197-70-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features, including the tert-butyl group, isobutyroyl moiety, and thiomorpholine ring, contribute to its unique chemical properties and biological activities. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and industrial chemistry.

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